7,8-Dimethyl-4-hydrazinoquinoline hydrochloride
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Overview
Description
7,8-Dimethyl-4-hydrazinoquinoline hydrochloride: is a chemical compound with the molecular formula C₁₁H₁₃N₃·HCl and a molecular weight of 223.7 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethyl-4-hydrazinoquinoline hydrochloride typically involves the reaction of 7,8-dimethylquinoline with hydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the hydrazino derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 7,8-Dimethyl-4-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrazine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 7,8-Dimethyl-4-hydrazinoquinoline hydrochloride is used as a reagent in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, the compound is used to study enzyme interactions and protein modifications. It is particularly useful in proteomics research, where it helps in identifying and characterizing proteins .
Medicine: Although not intended for therapeutic use, this compound is used in medicinal chemistry research to develop potential drug candidates. It is studied for its potential biological activities and interactions with biological targets .
Industry: In the industrial sector, the compound is used in the production of various chemicals and materials. It serves as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 7,8-Dimethyl-4-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group allows it to form covalent bonds with certain proteins and enzymes, leading to modifications in their structure and function. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
7-Chloro-4-hydrazinoquinoline: This compound is similar in structure but contains a chlorine atom instead of the dimethyl groups.
5,8-Dimethyl-4-hydrazinoquinoline hydrochloride: This compound is similar but has different methyl group positions.
Uniqueness: 7,8-Dimethyl-4-hydrazinoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrazino group allows for versatile chemical modifications, making it valuable in various research and industrial applications .
Properties
CAS No. |
1172896-63-7 |
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Molecular Formula |
C11H14ClN3 |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
(7,8-dimethylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C11H13N3.ClH/c1-7-3-4-9-10(14-12)5-6-13-11(9)8(7)2;/h3-6H,12H2,1-2H3,(H,13,14);1H |
InChI Key |
VATFFGITQUGJCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC=CC(=C2C=C1)NN)C.Cl |
Origin of Product |
United States |
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